molecular formula C12H13N3O3S B560481 Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate CAS No. 940938-64-7

Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate

Cat. No.: B560481
CAS No.: 940938-64-7
M. Wt: 279.314
InChI Key: MCZNQMUWWCOULO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate are NF-κB, GSK-3β, and β-catenin proteins in cortical neurons . These proteins play crucial roles in various cellular processes, including inflammation, cell survival, and Wnt signaling pathway .

Mode of Action

This compound interacts with its targets by attenuating the effects of amyloid beta (Aβ) treatment on the levels of NF-κB, β-catenin, and GSK-3β proteins . This interaction leads to a decrease in oxidative stress and an increase in neuronal survival .

Biochemical Pathways

The compound affects the NF-κB, GSK-3β, and β-catenin signaling pathways . These pathways are involved in the regulation of inflammation, cell survival, and Wnt signaling, respectively . The compound’s action on these pathways leads to a decrease in oxidative stress and an increase in neuronal survival .

Pharmacokinetics

The compound has been shown to protect against aβ-induced neuronal cell death and mitochondrial damage , suggesting that it may have good bioavailability and can reach its target sites effectively.

Result of Action

The compound’s action results in the protection against Aβ-induced neuronal cell death and mitochondrial damage . It significantly restores GSH levels and the activities of catalase, superoxide dismutase, and glutathione peroxidase, and also suppresses the production of reactive oxygen species and protein oxidation . These results imply that the compound may play a role in cellular defense mechanisms against Aβ-induced oxidative stress in cultured cortical neurons .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate are not fully understood yet. It has been found to exhibit antioxidative effects against amyloid β-induced oxidative cell death via NF-κB, GSK-3β and β-catenin signaling pathways in cultured cortical neurons . This suggests that this compound may interact with these proteins and other biomolecules, potentially influencing their function and the biochemical reactions they are involved in.

Cellular Effects

In cellular contexts, this compound appears to have protective effects against oxidative cell death This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet fully understood. Its antioxidative effects suggest that it may interact with biomolecules such as NF-κB, GSK-3β and β-catenin, potentially inhibiting or activating these enzymes and causing changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate typically involves the reaction of ethyl chloroacetate with 2-aminobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate is unique due to its combination of the benzothiazole ring with an ester and urea moiety, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in its analogs .

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylcarbamoylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-18-10(16)7-13-11(17)15-12-14-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZNQMUWWCOULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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